molecular formula C16H20N2O4S B10896385 N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B10896385
M. Wt: 336.4 g/mol
InChI Key: HOHXUPJXAPUKSF-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both a bicyclo[2.2.1]heptane core and an acetylsulfamoylphenyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated purification systems to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C16H20N2O4S/c1-10(19)18-23(21,22)14-6-4-13(5-7-14)17-16(20)15-9-11-2-3-12(15)8-11/h4-7,11-12,15H,2-3,8-9H2,1H3,(H,17,20)(H,18,19)

InChI Key

HOHXUPJXAPUKSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC3CCC2C3

Origin of Product

United States

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